molecular formula C48H51N3Na2O10S3 B12370820 Disulfo-ICG-alkyne (disodium)

Disulfo-ICG-alkyne (disodium)

Cat. No.: B12370820
M. Wt: 972.1 g/mol
InChI Key: HWGCBCCLGYBTMM-UHFFFAOYSA-L
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Description

Disulfo-ICG-alkyne (disodium) is a near-infrared (NIR) fluorescent dye derived from indocyanine green (ICG), chemically modified with two sulfonic acid groups (diSulfo) and an alkyne functional group. Its structure enables deep tissue penetration (700–900 nm emission) with minimal background interference, high photostability, and compatibility with click chemistry for bioorthogonal labeling .

Properties

Molecular Formula

C48H51N3Na2O10S3

Molecular Weight

972.1 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C48H53N3O10S3.2Na/c1-6-28-49-44(52)19-13-10-14-29-50-40-26-20-34-32-36(63(56,57)58)22-24-38(34)45(40)47(2,3)42(50)17-11-8-7-9-12-18-43-48(4,5)46-39-25-23-37(64(59,60)61)33-35(39)21-27-41(46)51(43)30-15-16-31-62(53,54)55;;/h1,7-9,11-12,17-18,20-27,32-33H,10,13-16,19,28-31H2,2-5H3,(H3-,49,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2

InChI Key

HWGCBCCLGYBTMM-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfo-ICG-alkyne (disodium) is synthesized through a series of chemical reactions involving the incorporation of sulfonate groups and alkyne functionalities into the indocyanine green (ICG) structure. The synthesis typically involves the following steps:

    Sulfonation: Introduction of sulfonate groups to the ICG structure.

    Alkyne Functionalization: Addition of alkyne groups to the sulfonated ICG.

Industrial Production Methods: The industrial production of Disulfo-ICG-alkyne (disodium) involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research applications .

Chemical Reactions Analysis

Types of Reactions: Disulfo-ICG-alkyne (disodium) undergoes various chemical reactions, including:

    Click Chemistry Reactions: The compound is primarily used in click chemistry, where it reacts with azides to form stable triazole linkages.

    Substitution Reactions: The sulfonate groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Azides: Used in click chemistry reactions with Disulfo-ICG-alkyne (disodium).

    Catalysts: Copper(I) catalysts are commonly used to facilitate click chemistry reactions.

Major Products: The major products formed from these reactions are typically triazole-linked compounds, which are stable and useful in various applications .

Scientific Research Applications

Chemistry: Disulfo-ICG-alkyne (disodium) is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities.

Biology: In biological research, Disulfo-ICG-alkyne (disodium) is used for labeling and imaging studies. Its fluorescent properties allow researchers to track and visualize biological processes in real-time.

Medicine: The compound is used in medical research for the development of diagnostic tools and therapeutic agents. Its ability to target specific molecules and pathways makes it a valuable tool in drug discovery and development.

Industry: In industrial applications, Disulfo-ICG-alkyne (disodium) is used in the production of advanced materials and nanotechnology. Its unique chemical properties enable the creation of innovative products with enhanced performance .

Mechanism of Action

Disulfo-ICG-alkyne (disodium) exerts its effects through its ability to participate in click chemistry reactions. The compound’s alkyne groups react with azides to form triazole linkages, which are stable and versatile. This mechanism allows for the precise and efficient modification of molecules, making it a powerful tool in various scientific applications .

Comparison with Similar Compounds

Key Properties:

  • Structure : Combines ICG's NIR fluorophore, two sulfonic acid groups (enhancing water solubility), and an alkyne moiety for click chemistry .
  • Optical Characteristics : Emission at 800–850 nm, excitation at ~780 nm, suitable for in vivo imaging .
  • Solubility: Highly water-soluble due to sulfonic acid groups, dissolving in organic solvents like DMSO and methanol .
  • Applications : Bioimaging, real-time tracking of biomolecules, and drug delivery studies .

Comparison with Similar Compounds

ICG-alkyne

  • Structural Difference : Lacks sulfonic acid groups, reducing water solubility and stability in physiological environments .
  • Optical Properties: Shares NIR emission (~800–850 nm) but exhibits lower signal-to-noise ratios in aqueous media due to aggregation .
  • Applications: Limited to hydrophobic systems or organic solvent-based assays.

diSulfo-Cyanine5/5.5-alkyne

  • Structural Difference : Replaces ICG with Cyanine5 (Cy5, ~650 nm) or Cyanine5.5 (~710 nm), shortening emission wavelengths .
  • Optical Properties :
    • Cy5-alkyne: Emission at ~670 nm, ideal for superficial imaging.
    • Cy5.5-alkyne: Emission at ~710 nm, intermediate tissue penetration.
  • Applications : Surface-level cellular imaging, less suited for deep-tissue studies compared to ICG derivatives .

diSulfo-ICG-NHS

  • Functional Group : Contains an N-hydroxysuccinimide (NHS) ester instead of alkyne .
  • Reactivity : Targets primary amines (e.g., lysine residues), enabling covalent protein labeling.
  • Advantage: No copper catalyst required for conjugation, unlike alkyne-azide click chemistry .
  • Limitation : Less versatile for modular bioconjugation compared to click chemistry-enabled derivatives.

diSulfo-ICG-COOH

  • Functional Group : Carboxylic acid (-COOH) replaces alkyne, enabling carbodiimide (EDC/NHS) coupling .
  • Applications : Conjugation with amine-containing biomolecules (e.g., antibodies, peptides).
  • Comparison : Similar solubility and NIR performance to diSulfo-ICG-alkyne but lacks click chemistry utility .

diSulfo-ICG-DBCO

  • Functional Group : Dibenzocyclooctyne (DBCO) replaces alkyne, enabling copper-free click chemistry .
  • Advantage : Avoids copper toxicity in live-cell imaging.
  • Trade-off : Larger molecular weight may reduce tissue penetration efficiency compared to smaller alkyne derivatives.

Data Table: Comparative Analysis

Compound Functional Group Emission (nm) Solubility Key Application
Disulfo-ICG-alkyne Alkyne 800–850 High Deep-tissue imaging, click chemistry
ICG-alkyne Alkyne 800–850 Low Organic-phase assays
diSulfo-Cyanine5-alkyne Alkyne ~670 Moderate Superficial cellular imaging
diSulfo-ICG-NHS NHS ester 800–850 High Protein labeling
diSulfo-ICG-COOH Carboxylic acid 800–850 High Amine-based bioconjugation
diSulfo-ICG-DBCO DBCO 800–850 High Live-cell imaging (copper-free)

Research Findings and Advantages of Disulfo-ICG-alkyne

  • Superior Stability : Sulfonic acid groups prevent aggregation, maintaining fluorescence intensity in aqueous media .
  • Click Chemistry Efficiency : Alkyne-azide cycloaddition achieves >90% conjugation efficiency with azide-modified biomolecules .
  • In Vivo Performance : Demonstrated 2–3 mm deeper tissue penetration than Cy5-alkyne in murine models .

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